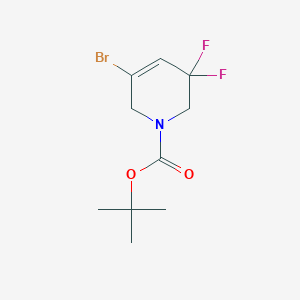

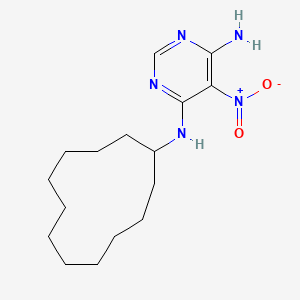

![molecular formula C13H18N2O4S2 B2426395 8-乙酰基-4-(2-噻吩磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷 CAS No. 896375-18-1](/img/structure/B2426395.png)

8-乙酰基-4-(2-噻吩磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro compounds are bicyclic organic compounds formed by two rings linked by one carbon atom. They possess 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds and are found within natural compounds .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The molecular structure of a related compound, 2,8-Diazaspiro[4.5]decane, has a molecular formula of CHN, an average mass of 140.226 Da, and a monoisotopic mass of 140.131348 Da .Chemical Reactions Analysis

The Claisen rearrangement of bicyclic 2-(alkenyl)dihydropyran bearing a siloxy group at the C4 position led to the highly functionalized spiro[4.5]decane in good yield as a single diastereomer .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 2,8-Diazaspiro[4.5]decane, include a molecular formula of CHN, an average mass of 140.226 Da, and a monoisotopic mass of 140.131348 Da .科学研究应用

不对称全合成

该化合物用于卤氯霉素和海扇酸的不对称全合成策略 . 这两种具有6-氮杂螺[4.5]癸烷骨架的海洋生物碱表现出广泛的生物学效应 .

卤氯霉素的合成

卤氯霉素是一种从黑色海绵Halichondria okadai Kadota中分离得到的海洋生物碱 . 它选择性地抑制诱导型细胞表面蛋白VCAM-1(血管细胞黏附分子-1)的表达,可用于治疗动脉粥样硬化、冠心病、心绞痛和非心血管炎症性疾病 .

海扇酸的合成

海扇酸是另一种从冲绳双壳类海扇Pinna muricata中分离得到的海洋生物碱 . 发现它在体外以0.2 mm的半抑制浓度抑制胞浆磷脂酶A2(cPLA2) .

抗癌活性

该化合物已用于合成新型1-硫杂-4-氮杂螺[4.5]癸烷衍生物、它们的衍生噻唑并嘧啶和1,3,4-噻二唑化合物 . 这些合成的化合物对HepG-2(人肝癌细胞)、PC-3(人前列腺腺癌细胞)和HCT116(人结肠癌细胞)细胞系表现出中等至高度的抑制活性 .

噻唑并嘧啶的合成

该化合物用于合成噻唑并嘧啶 . 噻唑并嘧啶以其广泛的生物活性而闻名,包括抗癌、抗炎和抗菌作用 .

1,3,4-噻二唑的合成

1-硫杂-4-氮杂螺[4.5]癸烷用于合成1,3,4-噻二唑 . 这些化合物以其多样的药理活性而闻名,包括抗癌、抗炎、镇痛、抗惊厥和抗菌作用 .

这些只是“8-乙酰基-4-(2-噻吩磺酰基)-1-氧杂-4,8-二氮杂螺[4.5]癸烷”的众多潜在应用中的一部分。 该化合物独特的结构和潜在的宝贵生物活性引起了强烈的合成兴趣,使其成为近年来的研究焦点 .

未来方向

作用机制

Target of Action

The primary target of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds, such as 2,8-diaza-spiro[45]decane derivatives, have been found to exhibit biological activity as inhibitors of FGFR4, vanin-1 enzyme, and 17β-HSD1 .

Mode of Action

The exact mode of action of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4It’s worth noting that similar compounds have been found to interact with their targets to inhibit their function . For instance, as FGFR4 inhibitors, they could potentially block the signaling pathway of this receptor, which plays a crucial role in cell proliferation and differentiation .

Biochemical Pathways

For instance, as FGFR4 inhibitors, they could potentially affect the FGFR signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Result of Action

The molecular and cellular effects of 8-Acetyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4Similar compounds have been found to exhibit biological activity, including the inhibition of fgfr4, which could potentially lead to the suppression of cell proliferation and differentiation .

属性

IUPAC Name |

1-(4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S2/c1-11(16)14-6-4-13(5-7-14)15(8-9-19-13)21(17,18)12-3-2-10-20-12/h2-3,10H,4-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIAAZCSTCOCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

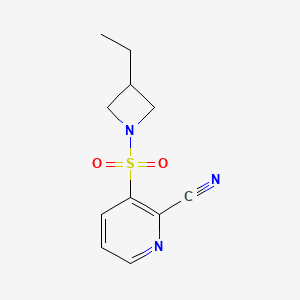

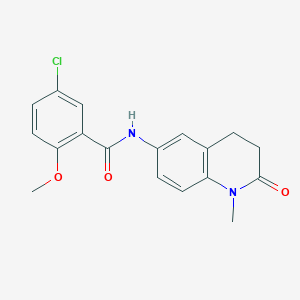

![6-Amino-2-methoxy-5-[(4-methylphenyl)sulfonyl]nicotinonitrile](/img/structure/B2426314.png)

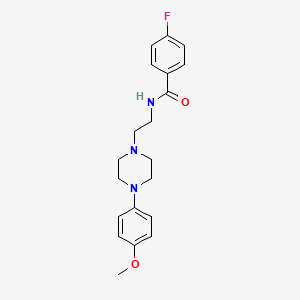

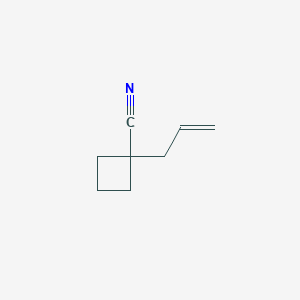

![3-allyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2426315.png)

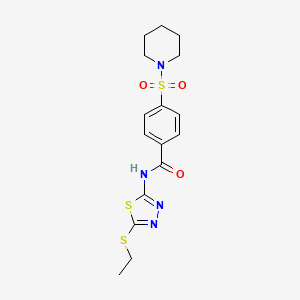

![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426319.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-(2-methoxyethyl)oxamide](/img/structure/B2426328.png)

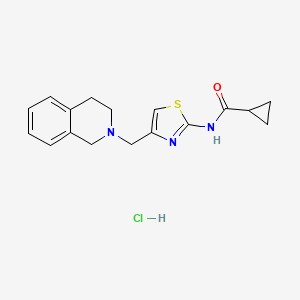

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2426329.png)

![3-[3-(2-Methoxy-phenoxy)-propyl]-5-methyl-3H-benzooxazol-2-one](/img/structure/B2426330.png)